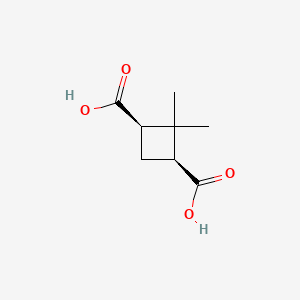

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cyclobutane derivative with two carboxylic acid groups positioned at the 1 and 3 positions of the cyclobutane ring, and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] photocycloaddition of trans-cinnamic acid derivatives, followed by hydrolysis to yield the desired dicarboxylic acid . The reaction conditions often include the use of UV light to induce the cycloaddition and subsequent hydrolysis under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the photocycloaddition process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The cyclobutane ring and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

- cis-1,2-Dimethylcyclobutane-1,3-dicarboxylic acid

- trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

- cis-3,4-Dimethylcyclobutane-1,2-dicarboxylic acid

Uniqueness: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is unique due to its specific cis-configuration and the presence of two methyl groups at the 2 position. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CID 12313581) is an organic compound with potential biological activities. Its structure features a cyclobutane ring substituted with two carboxylic acid groups, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H12O4

- Molecular Weight : 172.18 g/mol

- CAS Number : 3211-48-1

- Structure : The compound is characterized by a cyclobutane ring with two carboxylic acid groups located at the 1 and 3 positions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for its role in drug delivery systems and as a building block in peptide synthesis.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives of this compound. For instance, hybrid peptides incorporating this compound have demonstrated leishmanicidal activity against Leishmania parasites. These peptides show low cytotoxicity towards human cells while effectively targeting the parasite's unique cellular environment .

Drug Delivery Systems

This compound has been investigated as a component in drug delivery systems (DDS). Its structural rigidity allows for the formation of stable conjugates with drugs such as doxorubicin. These conjugates enhance drug solubility and facilitate intracellular delivery, improving therapeutic efficacy against cancer and parasitic infections .

Study on Leishmania Chemotherapy

A study focused on the use of peptides based on this compound as vectors for delivering doxorubicin to Leishmania donovani. The peptides exhibited concentration-dependent toxicity towards both promastigotes and amastigotes of the parasite. Notably, the γ-CT series of peptides showed higher toxicity compared to their γ-CC counterparts at elevated concentrations (≥ 25 μM). This suggests that modifications in peptide structure can significantly influence biological activity .

| Peptide Type | Concentration (μM) | Toxicity Level |

|---|---|---|

| γ-CC | 5 | Moderate |

| γ-CC | 25 | High |

| γ-CT | 5 | Moderate |

| γ-CT | 25 | Very High |

Synthesis and Characterization

The synthesis of this compound has been explored in various studies. Its derivatives have been characterized through techniques such as NMR spectroscopy and X-ray crystallography. These studies confirm the compound's structural integrity and provide insights into its conformational properties in solution .

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1R,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+ |

InChI Key |

KLGKVMMWRDYKJM-SYDPRGILSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1C(=O)O)C(=O)O)C |

Canonical SMILES |

CC1(C(CC1C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.